2-Azido-5-methylnaphthalene-1,4-dione
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Overview
Description
2-Azido-5-methylnaphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of an azido group (-N₃) at the second position and a methyl group at the fifth position on the naphthalene ring, along with two ketone groups at the first and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-methylnaphthalene-1,4-dione typically involves the introduction of the azido group into the naphthoquinone framework. One common method is the diazotization of 2-amino-5-methylnaphthalene-1,4-dione followed by azidation using sodium azide. The reaction conditions often include maintaining a low temperature to ensure the stability of the azido group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety protocols, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Azido-5-methylnaphthalene-1,4-dione can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Sodium azide, alkyl halides.
Major Products Formed
Reduction: 2-Amino-5-methylnaphthalene-1,4-dione.
Oxidation: 2-Azido-5-carboxynaphthalene-1,4-dione.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
2-Azido-5-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Azido-5-methylnaphthalene-1,4-dione involves its interaction with biological molecules. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological processes. The naphthoquinone core can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to the modulation of various molecular targets and pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
Menadione (2-Methylnaphthalene-1,4-dione):
Phthiocol (2-Hydroxy-3-methylnaphthalene-1,4-dione): Possesses anticancer and antihemorrhagic properties.
Uniqueness
2-Azido-5-methylnaphthalene-1,4-dione is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential biological applications. This differentiates it from other naphthoquinones like menadione and phthiocol, which lack the azido functionality.
Properties
CAS No. |
58138-33-3 |
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Molecular Formula |
C11H7N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-azido-5-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7N3O2/c1-6-3-2-4-7-10(6)9(15)5-8(11(7)16)13-14-12/h2-5H,1H3 |
InChI Key |
VDIYORBLEMLPND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CC2=O)N=[N+]=[N-] |
Origin of Product |
United States |
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